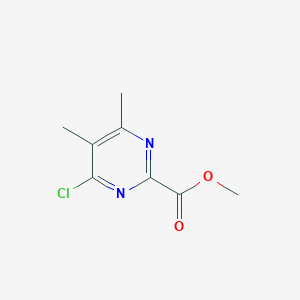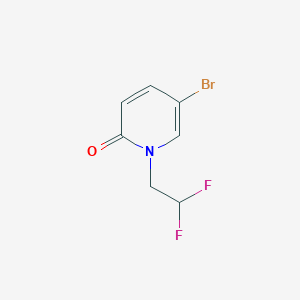
5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5th position and a 2,2-difluoroethyl group attached to the nitrogen atom of the pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2,2-difluoroethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism by which 5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoroethyl groups can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-ethylpyridin-2(1H)-one
- 5-Bromo-1-(2,2-dichloroethyl)pyridin-2(1H)-one
- 5-Chloro-1-(2,2-difluoroethyl)pyridin-2(1H)-one
Uniqueness
5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group can enhance metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization through substitution reactions.
Propiedades
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-7(12)11(3-5)4-6(9)10/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMJMFKHIZMVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
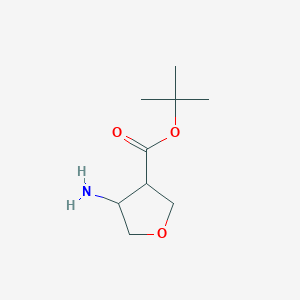
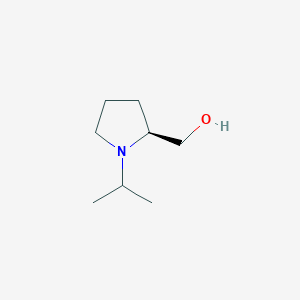
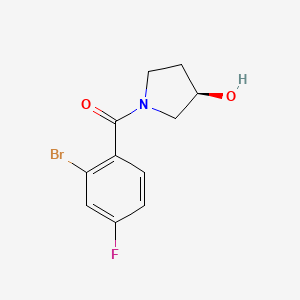
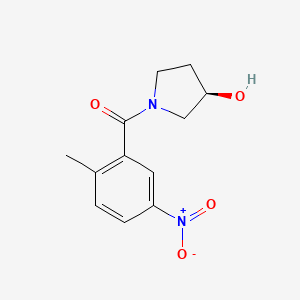
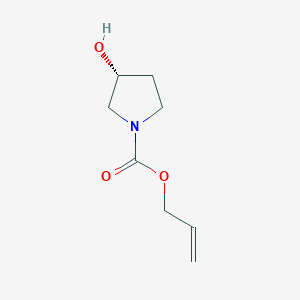

![3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7936942.png)
![(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7936965.png)
![5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7936968.png)
![3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B7936974.png)
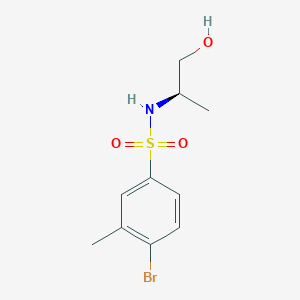
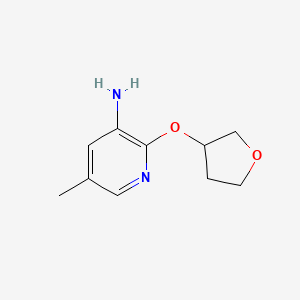
![N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7936987.png)
